Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 13-Fold Gain Over Gallium Acetylacetonate
In a head-to-head anti-proliferative assay using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 7919469 (i.e., 557779-42-7) exhibited a 13-fold increase in potency relative to gallium acetylacetonate (GaAcAc), the baseline gallium-based anticancer agent. The comparator lead compound 5476423 (a pyrazole-quinoline chemotype) attained an 80-fold increase in the same assay, demonstrating that 557779-42-7 occupies a distinct potency tier [1]. This establishes 557779-42-7 as a validated hit capable of overcoming acquired gallium resistance.
| Evidence Dimension | Anti-proliferative potency in gallium-resistant A549 lung adenocarcinoma cells (IC₅₀ fold-change vs. GaAcAc) |
|---|---|
| Target Compound Data | 13-fold increased potency (compound 7919469) |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc), baseline reference; Compound 5476423, 80-fold increase |
| Quantified Difference | 13-fold improvement over GaAcAc; 6.2-fold lower than co-identified lead 5476423 |
| Conditions | A549 human lung adenocarcinoma cells selected for gallium resistance (R-cells); anti-proliferative assay |
Why This Matters
This quantitatively demonstrates that 557779-42-7 reverses gallium resistance, a clinically relevant barrier, and provides a benchmark for selecting this compound over generic gallium salts in resistant-cancer models.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014;24(18):4553-4556. doi:10.1016/j.bmcl.2014.07.072. PMID: 25131538. View Source
